2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out at ambient temperature or with mild heating to ensure complete conversion .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions using TFA or HCl in methanol are typically employed for Boc deprotection.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amines.
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced via nucleophilic addition of the amine to di-tert-butyl dicarbonate, forming a carbamate . The Boc group can be removed under acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by resonance and subsequently eliminated .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butoxycarbonyl-thiazolidine carboxylic acid
- tert-butoxycarbonyl-protected amino acids
- Phenylmethoxycarbonyl (Cbz) protected amines
Uniqueness
2-(Tert-butoxycarbonylamino)-5-tert-butylthiophene-3-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amine with a thiophene ring and a carboxylic acid group. This combination allows for versatile applications in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and peptides.
Properties
IUPAC Name |
5-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-13(2,3)9-7-8(11(16)17)10(20-9)15-12(18)19-14(4,5)6/h7H,1-6H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCYMGXDONUGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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